

Spectroscopic Characterization of 1-Methyl-5-oxopyrrolidine-3-carbonitrile: A Predictive Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-5-oxopyrrolidine-3-carbonitrile

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Introduction

1-Methyl-5-oxopyrrolidine-3-carbonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a lactam ring, a nitrile group, and a chiral center, necessitates a comprehensive spectroscopic analysis for unambiguous identification and characterization. This guide provides a detailed predictive overview of the expected ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this molecule.

Due to the limited availability of published experimental spectra for **1-Methyl-5-oxopyrrolidine-3-carbonitrile** (CAS 172261-37-9), this document leverages spectral data from closely related analogs, namely 1-Methyl-5-oxopyrrolidine-3-carboxylic acid and its methyl ester, to forecast the spectral features of the target compound. The rationale behind these predictions is explained in detail, offering researchers a robust framework for the identification and analysis of this and similar molecules.

Molecular Structure and Key Features

The structural formula of **1-Methyl-5-oxopyrrolidine-3-carbonitrile** is presented below. Key structural features that will influence its spectroscopic properties include the N-methyl group, the five-membered lactam ring, the carbonyl group, and the cyano group at the C3 position.

Caption: Molecular structure of **1-Methyl-5-oxopyrrolidine-3-carbonitrile**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The predicted chemical shifts are based on the analysis of related N-methylpyrrolidinone structures.

Predicted ¹H NMR Data

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz	Rationale
N-CH ₃	-2.8	Singlet	3H	-	The N-methyl group is a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and carbonyl group.
H-3	-3.3 - 3.5	Multiplet	1H	-	This proton is at a chiral center and is coupled to the two diastereotopic protons at C-2 and C-4. The presence of the electron-withdrawing cyano group will shift it downfield.
H-2	-3.4 - 3.7	Multiplet	2H	-	These protons are

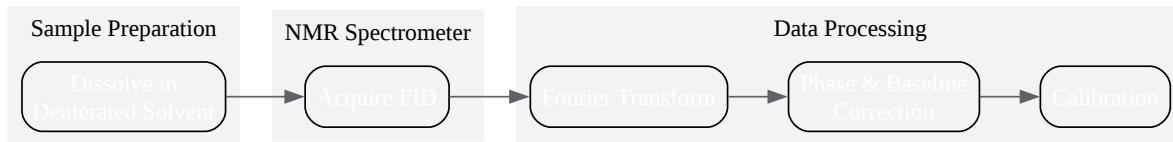
adjacent to the nitrogen atom and are diastereotopic, leading to complex splitting patterns. They are coupled to the H-3 proton.

These protons are adjacent to the carbonyl group and are diastereotopic. They are coupled to the H-3 proton.

H-4 -2.5 - 2.8 Multiplet 2H -

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Methyl-5-oxopyrrolidine-3-carbonitrile** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.



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Caption: Workflow for ^1H NMR Spectroscopy.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum will reveal the number of unique carbon environments and provide information about the types of carbon atoms present (e.g., carbonyl, nitrile, aliphatic).

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (ppm)	Rationale
C=O	~175	The carbonyl carbon of the lactam ring is expected in this region, consistent with data from related pyrrolidinones.
C≡N	~118	The carbon of the nitrile group typically appears in this range.
C-3	~30 - 35	The presence of the electron-withdrawing nitrile group will influence the chemical shift of this methine carbon.
C-2	~45 - 50	This carbon is adjacent to the nitrogen atom and will be shifted downfield.
C-4	~30 - 35	This carbon is adjacent to the carbonyl group.
N-CH ₃	~30	The N-methyl carbon is expected in this aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.
- Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.
- Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For further structural elucidation, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
- Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups in the molecule.

Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Rationale
C≡N Stretch	~2240 - 2260	Medium to Strong, Sharp	The nitrile group has a characteristic sharp absorption in this region. [1] [2]
C=O Stretch (Amide)	~1680 - 1700	Strong	The carbonyl group of the five-membered lactam ring will show a strong absorption.
C-H Stretch (Aliphatic)	~2850 - 3000	Medium	These bands correspond to the C-H stretching vibrations of the methyl and methylene groups.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a salt plate (e.g., NaCl or KBr) or by attenuated total reflectance (ATR). If the sample is a solid, a KBr pellet or a Nujol mull can be prepared.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

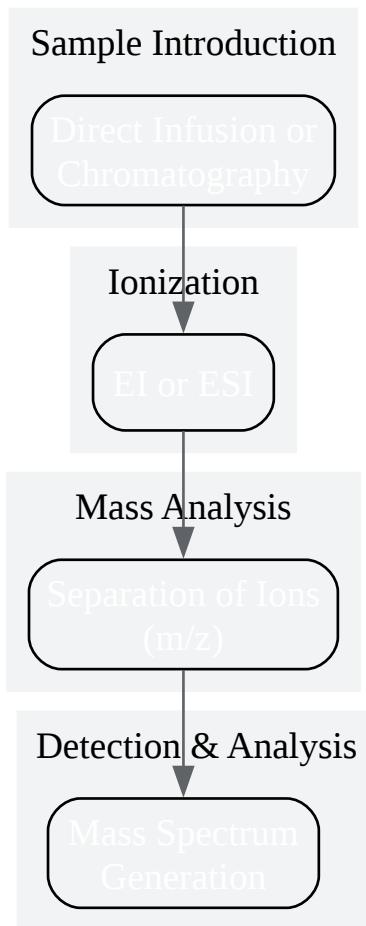
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Mass Spectrometry Data

Ion	Predicted m/z	Rationale
$[M]^+$	124.0688	The molecular ion peak corresponding to the exact mass of $C_6H_8N_2O$.
$[M-HCN]^+$	97	Loss of hydrogen cyanide is a common fragmentation pathway for nitriles.
$[M-CH_3]^+$	109	Loss of the N-methyl group.
$[M-CO]^+$	96	Loss of a carbonyl group.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
- **Ionization:** Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- **Mass Analysis:** Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.



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Caption: General workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a comprehensive predictive analysis of the spectroscopic data for **1-Methyl-5-oxopyrrolidine-3-carbonitrile**. The predicted ^1H NMR, ^{13}C NMR, IR, and MS data, derived from the analysis of structurally similar compounds, offer a valuable resource for researchers working on the synthesis and characterization of this molecule. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectral data. It is imperative that any experimentally obtained spectra are compared against these predictions to confirm the identity and purity of the compound.

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